Cas no 4611-05-6 (ophiobolin a)

ophiobolin a 化学的及び物理的性質
名前と識別子
-
- ophiobolin a
- (18R)-14,18-Epoxy-3-hydroxy-5-oxoophiobola-7,19-dien-25-al
- (18R)-3-Hydroxy-5-oxo-14,18-epoxyophiobola-7,19-diene-25-al
- (7E,18R)-3-hydroxy-5-oxo-14,18-epoxyophiobola-7,19-dien-25-al
- 18-epoxy-3-hydroxy-5-oxo-19-dien-25-a(18r)-ophiobola-14
- cochliobolin
- COCHLIOBOLIN A
- ophiobolin
- Ophiobolin,Helminthosporium sp.
- orphiobolin A
- (2′S,3′S,3aR,5′R,6aS,9R,9aS,10aR)-1,3a,4,4′,5′,6a,7,8,9,9a,10,10a-Dodecahydro-9-hydroxy-3′,9,10a-trimethyl-5′-spiro[dicyclopenta[a,d]cyclooctene-3(2H),2′(3′H)-furan]-6-carboxaldehyde
-
- インチ: InChI=1S/C25H36O4/c1-15(2)10-18-11-16(3)25(29-18)9-8-23(4)12-19-22(20(27)13-24(19,5)28)17(14-26)6-7-21(23)25/h6,10,14,16,18-19,21-22,28H,7-9,11-13H2,1-5H3/t16-,18-,19-,21+,22+,23+,24+,25-/m0/s1
- InChIKey: MWYYLZRWWNBROW-BDZRSQQBSA-N
- ほほえんだ: CC(=C[C@H]1C[C@H](C)[C@]2(CC[C@]3(C)C[C@H]4[C@@H](C(=CC[C@H]32)C=O)C(=O)C[C@@]4(C)O)O1)C
計算された属性
- せいみつぶんしりょう: 400.26100
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 2
- 複雑さ: 778
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 5
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 63.6
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.0278 (rough estimate)
- ゆうかいてん: 182°C
- ふってん: 443.19°C (rough estimate)
- 屈折率: 1.4460 (estimate)
- PSA: 63.60000
- LogP: 4.40800
- ようかいせい: 自信がない
ophiobolin a 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-202266-100µg |
Ophiobolin A, |
4611-05-6 | >95% | 100µg |
¥316.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202266B-5mg |
Ophiobolin A, |
4611-05-6 | >95% | 5mg |
¥5265.00 | 2023-09-05 | |
LKT Labs | O610291-5 mg |
Ophiobolin A |
4611-05-6 | ≥98% | 5mg |
$804.70 | 2023-07-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O912387-1mg |
Ophiobolin A |
4611-05-6 | ≥95% | 1mg |
¥5,060.70 | 2022-09-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7806-5mg |
Ophiobolin A |
4611-05-6 | 98% | 5mg |
¥12470.00 | 2023-09-09 | |
Fluorochem | M05736-1mg |
Ophiobolin A |
4611-05-6 | >95% | 1mg |
£344.00 | 2022-02-28 | |
Apollo Scientific | BIM0137-5mg |
Ophiobolin A |
4611-05-6 | 5mg |
£640.00 | 2025-02-22 | ||
1PlusChem | 1P00DF78-5mg |
OPHIOBOLIN A |
4611-05-6 | 99% | 5mg |
$838.00 | 2025-02-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202266A-1mg |
Ophiobolin A, (Out of Stock: Availability 9/15/23) |
4611-05-6 | >95% | 1mg |
¥1805.00 | 2023-09-05 | |
LKT Labs | O610291-10mg |
Ophiobolin A |
4611-05-6 | ≥98% | 10mg |
$1430.80 | 2024-05-21 |
ophiobolin a 関連文献
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Daniel T. Hog,Robert Webster,Dirk Trauner Nat. Prod. Rep. 2012 29 752
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Ke Li,Cheng Wang,Gang Yin,Shuanhu Gao Org. Biomol. Chem. 2013 11 7550
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Yonghong Liu,Lishu Wang,Jee H. Jung,Si Zhang Nat. Prod. Rep. 2007 24 1401
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Lishu Wang,Bin Yang,Xiu-Ping Lin,Xue-Feng Zhou,Yonghong Liu Nat. Prod. Rep. 2013 30 455
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Alessio Cimmino,Marco Masi,Marco Evidente,Stefano Superchi,Antonio Evidente Nat. Prod. Rep. 2015 32 1629
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Paolo Beuzer,Joshua Axelrod,Lynnie Trzoss,Willam Fenical,Ramesh Dasari,Antonio Evidente,Alexander Kornienko,Hu Cang,James J. La Clair Org. Biomol. Chem. 2016 14 8241
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Nathanyal J. Truax,Daniel Romo Nat. Prod. Rep. 2020 37 1436
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Antonio Evidente,Alexander Kornienko,Alessio Cimmino,Anna Andolfi,Florence Lefranc,Véronique Mathieu,Robert Kiss Nat. Prod. Rep. 2014 31 617
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Keighley N. Reisenauer,Jaquelin Aroujo,Yongfeng Tao,Santhalakshmi Ranganathan,Daniel Romo,Joseph H. Taube Nat. Prod. Rep. 2023 40 1432
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Alexander Kornienko,James J. La Clair Nat. Prod. Rep. 2017 34 1051
ophiobolin aに関する追加情報
Exploring Ophiobolin A (CAS No. 4611-05-6): A Versatile Natural Compound with Promising Applications
Ophiobolin A (CAS No. 4611-05-6) is a naturally occurring sesquiterpenoid compound that has garnered significant attention in recent years due to its unique chemical structure and diverse biological activities. Originally isolated from fungi of the genus Bipolaris, this compound has become a subject of intense research in fields ranging from pharmaceutical development to agricultural science. Its molecular formula C25H34O4 and complex tricyclic structure contribute to its remarkable properties, making it a fascinating topic for scientists and industry professionals alike.
The growing interest in Ophiobolin A research aligns perfectly with current trends in natural product discovery and sustainable chemistry. As consumers increasingly seek eco-friendly alternatives to synthetic compounds, natural molecules like Ophiobolin A present exciting opportunities. Recent studies have explored its potential as a bioactive agent, with particular focus on its interactions with cellular membranes and protein targets. These investigations often appear in searches related to natural anticancer compounds and plant-pathogen interactions, reflecting the compound's dual relevance to human health and agricultural applications.
From a structural perspective, Ophiobolin A features a distinctive 5-8-5 tricyclic skeleton that sets it apart from other sesquiterpenoids. This unique architecture contributes to its biological activity and has made it a valuable target for total synthesis efforts in organic chemistry. Researchers frequently search for information about Ophiobolin A synthesis and structure-activity relationships, highlighting the compound's importance in medicinal chemistry research. The presence of multiple oxygen-containing functional groups in its structure enables diverse interactions with biological targets, explaining its wide range of observed effects.
The pharmacological potential of Ophiobolin A has become a particularly hot topic in recent literature. Studies have demonstrated its ability to modulate various cellular signaling pathways, with some reports suggesting selective activity against certain disease models. These findings have sparked interest in Ophiobolin A mechanisms of action and its possible applications in drug discovery programs. Notably, the compound's effects on calcium homeostasis and membrane permeability have become frequent subjects of scientific inquiry, often appearing in searches related to natural product pharmacology.
In agricultural contexts, Ophiobolin A has shown intriguing properties as a phytotoxic agent, making it relevant to discussions about natural herbicides and plant disease management. Its interactions with plant cells have been studied extensively, particularly its effects on chloroplast function and photosynthetic processes. These aspects make Ophiobolin A a valuable tool for understanding plant-pathogen interactions and developing sustainable agricultural solutions, topics that frequently appear in searches by agronomists and plant scientists.
The biosynthesis of Ophiobolin A in fungal organisms represents another area of active research. Scientists are particularly interested in the enzymatic pathways responsible for constructing its complex molecular framework. This knowledge could enable biotechnological production of the compound or related analogs, a topic that aligns with current interests in synthetic biology and metabolic engineering. Recent advances in genome mining techniques have facilitated the discovery of new Ophiobolin-producing strains, expanding opportunities for research and potential applications.
From an analytical chemistry perspective, Ophiobolin A characterization presents unique challenges and opportunities. The compound's chromatographic behavior and spectroscopic properties have been well-documented, providing valuable references for researchers working with this molecule. Common search terms in this context include Ophiobolin A HPLC methods and mass spectrometry analysis, reflecting the practical needs of scientists studying this compound. Standardized analytical protocols are particularly important for quality control in research applications and potential product development.
The safety profile of Ophiobolin A has been another focus of research, with studies examining its toxicological properties and environmental fate. While naturally occurring, the compound's biological activity necessitates careful evaluation of its potential effects on non-target organisms. These considerations are especially relevant given current regulatory trends emphasizing compound safety assessment and risk evaluation. Researchers often search for information about Ophiobolin A toxicity and ecotoxicological data, highlighting the importance of these aspects in the compound's overall profile.
Looking toward the future, Ophiobolin A derivatives represent a promising area for exploration. Chemical modification of the parent structure could yield compounds with improved pharmacological properties or reduced off-target effects. This approach aligns with current strategies in medicinal chemistry optimization and frequently appears in searches related to natural product derivatization. The development of semi-synthetic analogs could potentially unlock new applications while maintaining the ecological advantages of working with natural product scaffolds.
In conclusion, Ophiobolin A (CAS No. 4611-05-6) stands as a fascinating example of nature's chemical ingenuity. Its diverse biological activities, complex structure, and potential applications across multiple fields make it a compound of enduring scientific interest. As research continues to uncover new aspects of its molecular interactions and practical uses, Ophiobolin A will likely remain an important subject of study in natural product chemistry and its applications to human health and agriculture.
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